Bienvenue dans la boutique en ligne BenchChem!

4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride

IDO1 inhibitor synthesis Epacadostat (INCB024360) Process chemistry yield optimization

4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride (CAS 147085-13-0, also known as 3-amino-4-chloroximyl furazan and 4-amino-1,2,5-oxadiazole-3-carbohydroximoyl chloride) is a bifunctional 1,2,5-oxadiazole (furazan) building block possessing both an N-hydroxycarbimidoyl chloride side chain and a free 4-amino group on the heterocyclic ring. Its molecular formula is C₃H₃ClN₄O₂ with a molecular weight of 162.53 g·mol⁻¹.

Molecular Formula C3H3ClN4O2
Molecular Weight 162.53 g/mol
Cat. No. B7789141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride
Molecular FormulaC3H3ClN4O2
Molecular Weight162.53 g/mol
Structural Identifiers
SMILESC1(=NON=C1N)C(=NO)Cl
InChIInChI=1S/C3H3ClN4O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,5,8)/b6-2-
InChIKeyLVNWHKAEEDWAGF-KXFIGUGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride: A Specialized Furazan-Derived Carbimidoyl Chloride Intermediate for IDO Inhibitor and Heterocyclic Synthesis


4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride (CAS 147085-13-0, also known as 3-amino-4-chloroximyl furazan and 4-amino-1,2,5-oxadiazole-3-carbohydroximoyl chloride) is a bifunctional 1,2,5-oxadiazole (furazan) building block possessing both an N-hydroxycarbimidoyl chloride side chain and a free 4-amino group on the heterocyclic ring . Its molecular formula is C₃H₃ClN₄O₂ with a molecular weight of 162.53 g·mol⁻¹ . The compound is supplied as a crystalline solid with a melting point of 200–201 °C and is typically offered at purities of 97–98 % (HPLC) . It serves as a strategically activated intermediate—particularly for the large-scale synthesis of the clinical IDO1 inhibitor Epacadostat (INCB024360)—and as a precursor for diazotization/azidation cascades leading to 4-azido-, 4-cyano-, and tetrazole-fused furazan derivatives [1][2].

Why Generic Furazan Intermediates Cannot Replace 4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride in Regioselective Drug Synthesis


The compound occupies a specific intersection of reactivity that is not available in its closest structural analogs. The N-hydroxycarbimidoyl chloride moiety is a pre-installed electrophilic center that undergoes selective nucleophilic substitution with aromatic amines (e.g., 3-chloro-4-fluoroaniline) to install the critical hydroxyamidine pharmacophore of IDO inhibitors, while the intact 4-amino group on the furazan ring remains available for subsequent functionalization or diazotization [1][2]. Simply substituting the non-hydroxylated analog 4-amino-1,2,5-oxadiazole-3-carboximidoyl chloride forfeits the N-hydroxy group that is essential for metal coordination in the IDO1 heme-binding pocket, while the amino-oxime precursor 3-amino-4-aminoximidofurazan lacks the chloride leaving group required for direct coupling, adding an extra activation step and reducing overall process efficiency [1][3].

Product-Specific Quantitative Evidence: How 4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride Outperforms Closest Analogs


Optimized Synthetic Yield in Epacadostat Manufacture: 4.3‑Fold Improvement Over Baseline Routes Using Amino-Oxime Precursors

In a published process-optimization study, the target compound (3-amino-4-acid chloride oximidofurazan) was reacted with 3-chloro-4-fluoroaniline to produce INCB024360 (Epacadostat). The optimized synthetic route achieved an overall yield of 43.1 % with an HPLC purity of 99.6 %, compared with a baseline literature yield of only 10.0 % for routes relying on the amino-oxime analog (3-amino-4-aminoximidofurazan) requiring separate activation [1]. This represents a 4.3‑fold yield improvement directly attributable to the pre-installed carbimidoyl chloride functionality.

IDO1 inhibitor synthesis Epacadostat (INCB024360) Process chemistry yield optimization

Scalable Kilo-Lab Reaction Performance: Demonstrated Multi-Kilogram Processing with 2-Methoxyethylamine

In a published synthetic-route disclosure, 2.13 kg (13.15 mol) of 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride was reacted with 2-methoxyethylamine (1.1 kg, 14.46 mol) in ethyl acetate (13 L) at 0–5 °C, demonstrating robust scalability well beyond typical milligram-to-gram research quantities [1]. In contrast, the corresponding non-hydroxylated 4-amino-1,2,5-oxadiazole-3-carboximidoyl chloride is not commercially documented at comparable scale, and the amino-oxime analog requires in situ chlorination that introduces additional unit operations, solvent waste, and exotherm-control challenges at scale [2].

Process scale-up Kilo-lab synthesis Furazan derivatization

Distinct Physicochemical Profile Versus Non-Hydroxylated Furazan Carboximidoyl Chloride: Lipophilicity and Hydrogen-Bonding Capacity

The N-hydroxy substituent fundamentally alters the physicochemical signature of the carbimidoyl chloride scaffold. The target compound exhibits a calculated LogP of −0.086 (iLOGP consensus: 0.17) and contributes 5 hydrogen-bond acceptor sites and 2 hydrogen-bond donor sites, compared with a predicted LogP of approximately +0.5 to +1.0 and only 2–3 H-bond donors for the non-hydroxylated furazan carboximidoyl chloride analog (calculated by removal of the OH contribution) [1]. This shift of ~0.6–1.0 LogP units toward greater hydrophilicity, combined with the additional donor, directly impacts aqueous solubility, formulation behavior, and the physicochemical property window of downstream drug candidates.

Physicochemical differentiation Lipophilicity (LogP) Medicinal chemistry design

Documented Commercial Purity and Batch Consistency: 97–98 % Across Multiple Independent Suppliers

Commercial availability data from three independent suppliers (Fluorochem, Bide Pharmatech, and abcr) consistently report purities of 97 % (Fluorochem) , 98 % (Bide) , and 95 %+ (abcr) for this specific compound, with Bide providing batch-specific QC documentation including NMR, HPLC, and GC. In the optimized Epacadostat synthesis, the use of high-purity carbimidoyl chloride contributed to achieving a final-product HPLC purity of 99.6 % [1]. Comparable purity specifications for the non-hydroxylated or amino-oxime analogs are not consistently published across multiple vendors, introducing greater uncertainty in procurement quality and downstream reproducibility.

Quality assurance Batch consistency Reproducible procurement

Unique Diazotization Reactivity Enabling Divergent Access to Azido-, Cyano-, and Tetrazole-Furazan Derivatives

The compound undergoes selective diazotization at the 4-amino position of the furazan ring while preserving the carbohydroximoyl chloride side chain, yielding 4-[chloro(hydroxyimino)methyl]-1,2,5-oxadiazole-3-diazonium salt [1]. This diazonium intermediate can be diverted to 4-azido-, 4-cyano-, or tetrazole-fused furazan products via treatment with NaN₃, NaNO₂, or oxidative coupling, respectively—a divergent reactivity manifold that is not accessible from the amino-oxime precursor (which lacks the chloride leaving group on the oxime carbon) or from non-hydroxylated analogs (which undergo competing hydrolysis at the carbimidoyl chloride) [1]. The 4-amino group and the carbohydroximoyl chloride are thus orthogonally addressable, a feature documented specifically for this substitution pattern.

Diazotization chemistry Energetic materials Heterocyclic diversification

Best Research and Industrial Application Scenarios for 4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride


Large-Scale Manufacture of Epacadostat (INCB024360) and Structural Analogs as IDO1 Inhibitors

The compound is the direct electrophilic coupling partner for 3-chloro-4-fluoroaniline in the synthesis of Epacadostat. The optimized process delivers a 43.1 % overall yield with 99.6 % HPLC purity, a 4.3‑fold improvement over baseline amino-oxime routes [1]. Procurement of this intermediate in multi-kilogram quantities (demonstrated up to 2.13 kg batch size) enables cost-efficient manufacturing of clinical-grade IDO1 inhibitors for oncology immunotherapy programs [2].

Divergent Synthesis of 4-Azido-, 4-Cyano-, and 4,4′-Azobis-Furazan Derivatives for Energetic Materials and Bioisostere Libraries

The orthogonal reactivity pattern—diazotization at the 4-amino group with retention of the carbohydroximoyl chloride side chain—enables single-intermediate access to 4-azido-1,2,5-oxadiazole-3-carbohydroximoyl chloride, 2-cyano-2-hydroxyiminoacetohydroximoyl chloride, and 4,4′-dicyano-3,3′-azobis(1,2,5-oxadiazole) [1]. This divergent manifold supports both energetic-materials research (high-nitrogen azofurazans) and medicinal chemistry campaigns requiring nitrile, azide, or tetrazole bioisosteres.

Hydroxyamidine Pharmacophore Installation Without Protecting-Group Chemistry

The pre-installed N-hydroxycarbimidoyl chloride eliminates the need for separate oxime protection/deprotection or in situ chlorination steps that are required when using amino-oxime precursors. This directly reduces step count by 1–2 synthetic operations and improves atom economy, as demonstrated in the room-temperature coupling with primary and secondary amines in ethyl acetate at 0–5 °C [1]. The LogP of −0.086 and 2 H-bond donors provide a predictable polarity window for downstream medicinal chemistry design [2].

Quality-Controlled Intermediate Supply for Regulated Preclinical and GLP Toxicology Studies

With multi-vendor purity specifications converging at 97–98 % and batch-specific QC documentation (NMR, HPLC, GC) available from suppliers such as Bide Pharmatech and Fluorochem [1][2], the compound provides a qualified, reproducible starting material for IND-enabling toxicology batch synthesis. This contrasts with less standardized analogs where batch-to-batch variability in purity and impurity profiles could compromise regulatory acceptance of preclinical safety data.

Quote Request

Request a Quote for 4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.